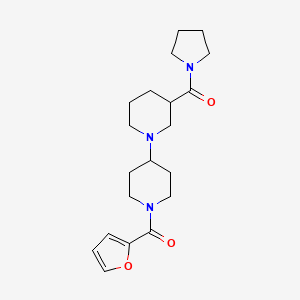![molecular formula C18H24N2O4 B5492330 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMDDI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMDDI is a spirooxindole derivative, which means that it contains a spirocyclic core structure with an oxindole moiety. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies suggest that it may act as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the TRP channel. These actions may contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the activity of the NMDA receptor and enhance the release of glutamate, a neurotransmitter involved in learning and memory. This compound has also been shown to decrease the activity of the TRP channel, which is involved in pain perception and thermoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has several advantages as a pharmacological tool for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a consistent chemical structure. This compound has also been shown to be stable in solution, which makes it suitable for long-term experiments. However, the limitations of this compound include its high cost and the lack of information on its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other ion channels and receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to determine the potential side effects of this compound and its safety for human use.
Synthesemethoden
The synthesis of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 4-morpholinylmethylamine and 5,5-dimethyl-1,3-cyclohexanedione in the presence of acetic acid. This reaction yields a spirocyclic intermediate, which is then treated with sodium hydride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied extensively for its potential as a pharmacological tool in various fields of research. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel. This compound has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5,5-dimethyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2)11-23-18(24-12-17)14-5-3-4-6-15(14)20(16(18)21)13-19-7-9-22-10-8-19/h3-6H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUUNRZXTRZCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-ethyl-1-[4-(hydroxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5492249.png)
![3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5492255.png)
![methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5492263.png)

![4-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5492281.png)
![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)
![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492313.png)
![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)